molecular formula C6H2F2INO2 B596221 1,3-Difluoro-5-iodo-2-nitrobenzene CAS No. 147808-40-0

1,3-Difluoro-5-iodo-2-nitrobenzene

Cat. No.: B596221
CAS No.: 147808-40-0
M. Wt: 284.988
InChI Key: DVGVIIQPATYUHN-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-iodo-2-nitrobenzene: is an organic compound with the molecular formula C6H2F2INO2 . It is a derivative of benzene, where the hydrogen atoms are substituted with fluorine, iodine, and nitro groups. This compound is known for its unique chemical properties and is used as an intermediate in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-iodo-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, halogenation, and fluorination of benzene derivatives. The typical synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Halogenation: The nitrated benzene is then subjected to halogenation using iodine and a suitable catalyst to introduce the iodine atom.

    Fluorination: Finally, the compound undergoes fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluoro-5-iodo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of azido or cyano derivatives.

    Reduction: Formation of 1,3-difluoro-5-iodo-2-aminobenzene.

    Oxidation: Formation of various oxidized nitro derivatives.

Scientific Research Applications

1,3-Difluoro-5-iodo-2-nitrobenzene is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-iodo-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

  • 1,3-Difluoro-2-iodobenzene
  • 1,3-Difluoro-5-iodobenzene
  • 1,3-Difluoro-2-nitrobenzene

Comparison: 1,3-Difluoro-5-iodo-2-nitrobenzene is unique due to the presence of both fluorine and iodine atoms along with the nitro group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions, making it a preferred choice in various applications.

Properties

IUPAC Name

1,3-difluoro-5-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2INO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVIIQPATYUHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696768
Record name 1,3-Difluoro-5-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147808-40-0
Record name 1,3-Difluoro-5-iodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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